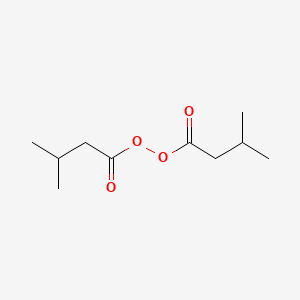
3-Methylbutanoyl 3-methylbutaneperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovalerylperoxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical processes, particularly as an initiator for polymerization reactions. The compound is characterized by the presence of the isovaleryl group attached to a peroxide linkage, making it highly reactive and useful in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Isovalerylperoxide can be synthesized through the reaction of isovaleryl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, isovalerylperoxide is produced in large quantities using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining safety protocols to handle its reactive nature. The process involves the careful mixing of reactants and the use of stabilizers to prevent premature decomposition.
化学反应分析
Types of Reactions
Isovalerylperoxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the addition of oxygen to other compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other peroxides. Conditions typically involve moderate temperatures and the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.
科学研究应用
Isovalerylperoxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its role in oxidative stress and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of plastics, resins, and other materials due to its ability to initiate polymerization.
作用机制
The mechanism of action of isovalerylperoxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Polymerization: Free radicals generated by isovalerylperoxide can initiate the polymerization of monomers, leading to the formation of long polymer chains.
Oxidation: The free radicals can oxidize other molecules, leading to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Isovalerylperoxide can be compared with other organic peroxides such as benzoyl peroxide and acetyl peroxide. While all these compounds share similar oxidizing properties, isovalerylperoxide is unique due to its specific structure and reactivity. Similar compounds include:
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Acetyl Peroxide: Used in organic synthesis and as a bleaching agent.
Tert-Butyl Peroxide: Employed as an initiator in polymerization and as a cross-linking agent.
Isovalerylperoxide stands out due to its specific applications in polymerization and its potential in scientific research.
属性
CAS 编号 |
1808-39-5 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-methylbutanoyl 3-methylbutaneperoxoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)5-9(11)13-14-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
WFGXMFXNQZZOFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OOC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)

![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
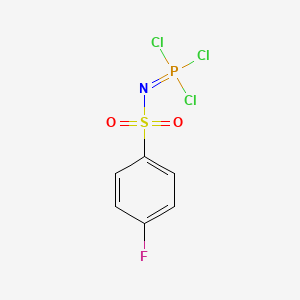
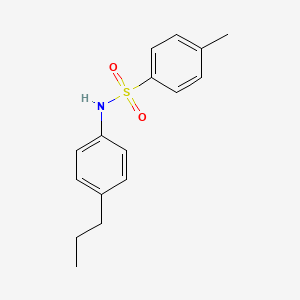
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
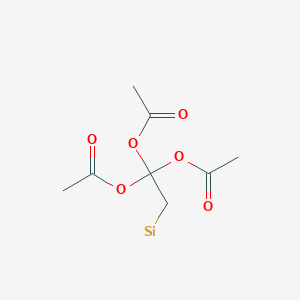
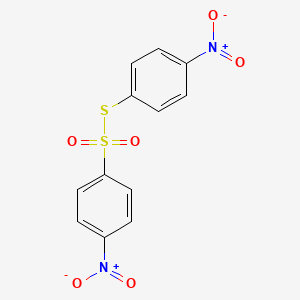
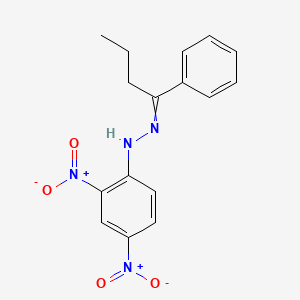
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
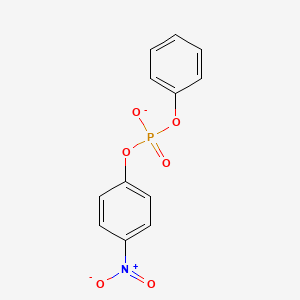
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
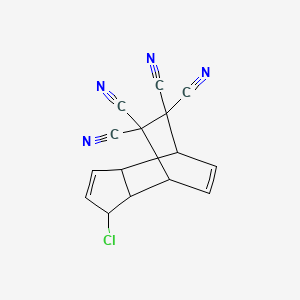
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
